molecular formula C12H16ClN3OS B13164240 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B13164240
M. Wt: 285.79 g/mol
InChI Key: PVOUSRUILSYGEM-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with an aminobutan-2-yl group and a thiophen-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the aminobutan-2-yl group: This step involves the alkylation of the dihydropyrimidinone core with an appropriate alkyl halide, such as 2-bromobutane, in the presence of a base like potassium carbonate.

    Attachment of the thiophen-2-yl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a thiophen-2-yl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dihydropyrimidinone core can be reduced to the corresponding tetrahydropyrimidinone using reducing agents such as sodium borohydride.

    Substitution: The aminobutan-2-yl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential biological activity.

    Chemical Research: It can be utilized as a building block in the synthesis of more complex molecules for studying structure-activity relationships and developing new chemical entities.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thereby affecting metabolic pathways.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

    Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminobutan-2-yl)-6-(phenyl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    2-(2-Aminobutan-2-yl)-6-(furan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

    2-(2-Aminobutan-2-yl)-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.

Uniqueness

The presence of the thiophen-2-yl group in 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and biological activity

Properties

Molecular Formula

C12H16ClN3OS

Molecular Weight

285.79 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-4-thiophen-2-yl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C12H15N3OS.ClH/c1-3-12(2,13)11-14-8(7-10(16)15-11)9-5-4-6-17-9;/h4-7H,3,13H2,1-2H3,(H,14,15,16);1H

InChI Key

PVOUSRUILSYGEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C2=CC=CS2)N.Cl

Origin of Product

United States

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